Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide

Structural rigidity Conformational restriction Linker geometry

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide (CAS 68501-71-3) is a synthetic small molecule (C20H13N5O5, MW 403.3 g/mol) that belongs to the 2-phenylbenzimidazole-3,5-dinitrobenzamide hybrid class. It features a benzimidazole core tethered via an ortho-substituted phenyl linker to a 3,5-dinitrobenzamide moiety, creating a rigid, planar scaffold with two hydrogen-bond donor sites (benzimidazole NH and amide NH) and six H-bond acceptor atoms.

Molecular Formula C20H13N5O5
Molecular Weight 403.354
CAS No. 68501-71-3
Cat. No. B2771147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide
CAS68501-71-3
Molecular FormulaC20H13N5O5
Molecular Weight403.354
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C20H13N5O5/c26-20(12-9-13(24(27)28)11-14(10-12)25(29)30)23-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)22-19/h1-11H,(H,21,22)(H,23,26)
InChIKeyGOFNXWFPJIUZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide (CAS 68501-71-3): Chemical Identity, Pharmacophore Class, and Procurement Context


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide (CAS 68501-71-3) is a synthetic small molecule (C20H13N5O5, MW 403.3 g/mol) that belongs to the 2-phenylbenzimidazole-3,5-dinitrobenzamide hybrid class [1]. It features a benzimidazole core tethered via an ortho-substituted phenyl linker to a 3,5-dinitrobenzamide moiety, creating a rigid, planar scaffold with two hydrogen-bond donor sites (benzimidazole NH and amide NH) and six H-bond acceptor atoms [1]. The compound is catalogued in the PubChem database (CID 7079912), the ChEMBL database (CHEMBL5182450), and the BindingDB (BDBM50592756), indicating its inclusion in drug-like screening collections [2]. Unlike simpler benzimidazole-dinitrobenzamide analogs that employ flexible methylene or ethylene linkers, the phenyl spacer in this compound restricts conformational freedom—an attribute that can directly influence target-binding geometry and selectivity [3].

Why Generic Substitution Fails for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide (CAS 68501-71-3): Linker Geometry, Nitro-Positioning, and CYP Liability Differentiate This Scaffold from Common Analogs


In-class benzimidazole-dinitrobenzamide compounds are not interchangeable because small changes in the linker between the benzimidazole and dinitrobenzamide units produce large differences in molecular shape, electronic distribution, and biological promiscuity. The four closest catalogued analogs—N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide (methylene linker, CAS 58624-62-7), N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide (ethylene linker), 2-(3,5-dinitrophenyl)-1H-benzimidazole (direct attachment, no amide, CAS 19022-06-1), and the 4-morpholino-substituted derivative (CAS 330675-71-3)—differ fundamentally from the target compound in conformational freedom, hydrogen-bonding capacity, and CYP450 interaction profiles [1]. Generic procurement based solely on the benzimidazole-dinitrobenzamide substructure ignores these quantifiable differences, which are detailed in Section 3 below [2].

Quantitative Differentiation Evidence for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide (CAS 68501-71-3) Versus Closest Analogs


Rigid Phenyl Linker Reduces Rotatable Bonds and Increases Planarity Relative to Methylene- and Ethylene-Linked Analogs

The target compound contains a rigid ortho-phenylene linker connecting the benzimidazole and 3,5-dinitrobenzamide units, resulting in 3 rotatable bonds (excluding the amide C–N bond) as computed by PubChem [1]. In contrast, the methylene-linked analog N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide (CAS 58624-62-7) has 4 rotatable bonds, and the ethylene-linked analog N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide has 5 rotatable bonds. A related scaffold—N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides—has been demonstrated to bind at the colchicine site of tubulin, where a rigid, planar phenyl linker is essential for occupying the binding pocket; flexible alkyl linkers fail to achieve the required geometry [2]. The reduced conformational entropy of the phenyl-linked target compound is predicted to lower the entropic penalty upon target binding relative to flexible-linker analogs.

Structural rigidity Conformational restriction Linker geometry Tubulin polymerization

CYP3A2 Inhibition Ki of 52.6 µM: Quantitative CYP Liability Benchmark for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide

The target compound was experimentally evaluated for inhibition of four rat cytochrome P450 isoforms, yielding Ki values of 52.6 µM (CYP3A2), 127 µM (CYP1A2), 179 µM (CYP2D1), and data for CYP2E1 (not fully resolved) [1]. These data, curated in ChEMBL (CHEMBL5182450) and BindingDB (BDBM50592756), provide the only publicly available quantitative ADME parameter for this compound class. Notably, the closely related analog N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide (CAS 330675-71-3) has no publicly reported CYP inhibition data, making the target compound the only benzimidazole-phenyl-dinitrobenzamide congener with a characterized CYP interaction profile [2]. The moderate CYP3A2 inhibition (Ki ~53 µM) indicates a quantifiable, non-negligible potential for hepatic drug–drug interactions that must be considered in any in vivo or cell-based experimental design.

CYP450 inhibition Drug metabolism Hepatic clearance ADMET profiling

Dual Hydrogen-Bond Donor Architecture (Benzimidazole NH + Amide NH) Distinguishes This Scaffold from Direct-Attachment and Nitro-Only Analogs

The target compound possesses two hydrogen-bond donor (HBD) sites: the benzimidazole N–H and the amide N–H of the 3,5-dinitrobenzamide moiety, contributing to a topological polar surface area (TPSA) of 149 Ų [1]. The comparator 2-(3,5-dinitrophenyl)-1H-benzimidazole (CAS 19022-06-1), which lacks the amide group entirely, has only one HBD (benzimidazole NH) and a lower TPSA (estimated ~74 Ų). The methylene- and ethylene-linked analogs retain two HBDs but arrange them in a more flexible geometry, potentially reducing the precision of H-bond-mediated molecular recognition . A structurally related series of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides demonstrated that the amide NH participates in a critical hydrogen bond with Thr179 at the colchicine-binding site of tubulin, as confirmed by molecular docking [2]. The target compound's ortho-phenylene linker enforces a specific orientation of the amide NH relative to the benzimidazole plane that is absent in flexible-linker analogs.

Hydrogen-bond donor Amide functionality Target engagement Molecular recognition

Lipophilicity Differential (XLogP3 = 3.1) Positions This Compound at the Upper Acceptable Limit for Oral Drug-Likeness, Distinguishing It from Lower-MW Alkyl-Linker Analogs

The target compound has a computed XLogP3 value of 3.1 and a molecular weight of 403.3 g/mol [1]. By comparison, the methylene-linked analog N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide (CAS 58624-62-7) has a lower molecular weight of 341.28 g/mol and a correspondingly lower predicted LogP (~2.0–2.5 based on fragment-based calculation) [2]. The ethylene-linked analog has MW 355.3 g/mol. The 0.5–1.0 LogP unit increase for the target compound arises from the additional phenyl ring in the linker, which simultaneously increases membrane permeability potential while staying within the typical drug-like LogP range (<5). For antibacterial screening programs targeting Gram-negative pathogens, the higher LogP of the target compound may enhance outer membrane penetration relative to the more polar methylene analog, a hypothesis consistent with structure–activity relationship trends observed in benzimidazole antibacterial series [3].

Lipophilicity Drug-likeness LogP Physicochemical property Permeability

Inclusion in the Oprea Drug-Like Screening Set Validates Compound Quality and Absence of PAINS Alerts for High-Throughput Screening Procurement

The target compound bears the synonym 'Oprea1_484150' in the PubChem database, signifying its membership in the Oprea drug-like compound collection—a widely used reference set of compounds that pass filters for drug-likeness, chemical tractability, and absence of pan-assay interference (PAINS) substructures [1]. In contrast, none of the four closest analogs (methylene-linked, ethylene-linked, direct-attachment, or morpholino-substituted) carry an Oprea set designation in their primary database entries [2]. Inclusion in this curated set provides third-party validation that the compound has been computationally vetted for nuisance reactivity, aggregation potential, and redox cycling—common confounders in HTS campaigns—and is therefore suitable for procurement as a screening-quality probe without requiring pre-screening counter-assays.

Screening library Drug-likeness PAINS filter Compound quality High-throughput screening

Lack of Published Direct Head-to-Head Biological Comparison Data: An Explicit Statement of Evidence Limitation

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (as of May 2026) did not identify any published study that directly compares N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide (CAS 68501-71-3) with its closest structural analogs in the same biological assay under identical conditions. The available quantitative evidence is limited to: (1) computed physicochemical properties from PubChem, (2) CYP inhibition Ki values from BindingDB/ChEMBL for the target compound only, (3) antibacterial MIC data for structurally related but non-identical benzimidazole-dinitrophenyl compounds, and (4) tubulin polymerization inhibition data for the structurally cognate cinnamide series (which differs in the acyl group) [1][2]. Therefore, all differential claims above that are not based on direct head-to-head experimental data are explicitly tagged as 'Cross-study comparable,' 'Class-level inference,' or 'Supporting evidence.' Users should consider this evidence gap when making procurement decisions and are encouraged to request or generate direct comparative data under their specific assay conditions [1].

Evidence gap Data limitation Direct comparison SAR study

Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide (CAS 68501-71-3) Based on Quantitative Differentiation Evidence


Structure-Based Design of Tubulin Polymerization Inhibitors Requiring a Rigid Phenyl-Linked Scaffold

The N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) substructure has been validated as a tubulin colchicine-site binding motif, with the cinnamide analog 12h achieving an IC50 of 0.29 µM against A549 non-small cell lung cancer cells [1]. The target compound provides this identical rigid 2-phenylbenzimidazole platform pre-functionalized with a 3,5-dinitrobenzamide moiety that can serve as a hydrogen-bonding anchor or be further derivatized. The phenyl linker's conformational restriction (3 rotatable bonds) is essential for maintaining the binding geometry observed in docking studies [1], making this compound preferable to flexible methylene- or ethylene-linked analogs for tubulin-targeted drug discovery campaigns.

Antibacterial Screening Studies Requiring a Pre-Vetted, PAINS-Free, Drug-Like Benzimidazole Probe

With its Oprea drug-like set designation (Oprea1_484150) [2], this compound is pre-qualified for high-throughput antibacterial screening without the confounding risks of pan-assay interference compounds. Related 2-(3,5-dinitrophenyl)benzimidazole derivatives have demonstrated broad-spectrum antibacterial activity with MIC values competitive with gentamicin in agar diffusion and broth microdilution assays [3]. The target compound's higher LogP (XLogP3 = 3.1) relative to alkyl-linker analogs may enhance Gram-negative outer membrane penetration, though direct comparative MIC data are not yet available [2].

CYP450 Interaction Profiling and ADMET Screening Where Experimentally Measured Ki Values Are Required

The target compound is the only benzimidazole-phenyl-dinitrobenzamide congener with publicly reported CYP inhibition data, including a CYP3A2 Ki of 52.6 µM [4]. For laboratories conducting hepatic metabolism or drug–drug interaction studies, this pre-existing dataset eliminates the need for de novo CYP panel screening during the early hit-to-lead phase and provides a benchmark Ki value against which newly synthesized analogs can be compared [4].

Synthetic Intermediate for 4-Substituted-3,5-dinitrobenzamide Derivatives via Nucleophilic Aromatic Substitution

The 3,5-dinitro substitution pattern activates the 4-position of the benzamide ring toward nucleophilic aromatic substitution (SNAr), as evidenced by the existence of the 4-morpholino derivative (CAS 330675-71-3) [5]. The target compound can therefore serve as a versatile synthetic intermediate for generating focused libraries of 4-amino-, 4-alkoxy-, or 4-thio-substituted analogs, a diversification route that is not accessible from the direct-attachment analog 2-(3,5-dinitrophenyl)-1H-benzimidazole (which lacks the amide linkage) [5].

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.